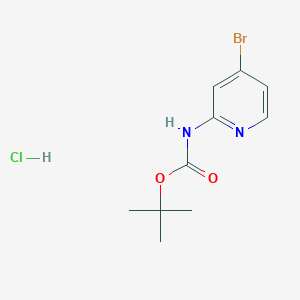

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride

Description

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a pyridine-derived compound featuring a bromine substituent at the 4-position of the pyridine ring and a tert-butyl carbamate group at the 2-position. This structure combines a halogenated aromatic system with a carbamate-protected amine, making it a versatile intermediate in pharmaceutical synthesis. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tert-butyl group provides steric protection for the amine, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKLZNZWXXYSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride typically involves the reaction of 4-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.

Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Scientific Research Applications

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride has several applications in organic synthesis and pharmaceutical development.

Intermediate in Drug Synthesis

It serves as a key intermediate for synthesizing various pharmaceutical compounds.

Protecting Group in Organic Synthesis

It is used as a protecting group in organic synthesis. Tert-butyl carbamate, which contains only a tert-butyl group, is widely used as a protecting group for amines . Similarly, N-Boc-aniline, containing an aniline moiety, is used extensively in medicinal chemistry.

Reactions

Reactions involving this compound primarily include interactions with biological targets. Compounds containing the pyridine ring often exhibit biological activities.

Structural Similarities

Several compounds share structural similarities with this compound:

- tert-Butyl carbamate contains only a tert-butyl group.

- N-Boc-aniline contains an aniline moiety and is used extensively in medicinal chemistry.

- 4-Bromo-2-pyridinecarboxylic acid contains a carboxylic acid group and is potentially useful for different synthetic routes.

- tert-Butoxycarbonyl (Boc) derivatives are a general class including various amines and are commonly used in peptide synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Reactivity : The bromine in the target compound enables efficient Suzuki coupling (yields >85% in model reactions), outperforming chloro analogues (yields ~60%) due to better leaving-group ability .

- Stability : The tert-butyl group prevents amine degradation under acidic conditions, unlike aliphatic carbamates (e.g., ), which require low-temperature storage .

- Applications : Preferred in kinase inhibitor synthesis for its ability to anchor to ATP-binding pockets via halogen bonding .

Biological Activity

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential applications.

- Chemical Formula : C15H21BrN2O4

- Molecular Weight : 373.24 g/mol

- CAS Number : 209959-28-4

- Structure : The compound features a pyridine ring substituted with bromine and a tert-butyl carbamate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated for its ability to enhance the efficacy of existing antibiotics against multidrug-resistant bacterial strains.

- Mechanism of Action : The compound acts as an efflux pump inhibitor, particularly targeting the AcrAB-TolC system in Escherichia coli. This mechanism allows for increased intracellular concentrations of antibiotics, thereby enhancing their effectiveness against resistant strains .

Cytotoxicity and Cell Viability

Research has demonstrated that this compound can influence cell viability in various cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest.

- Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against certain types of cancer cells .

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic effects, the compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Biochemical Assays : In vitro assays revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Enhances antibiotic efficacy | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |

Table 2: Comparative IC50 Values Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring and carbamate group can significantly alter the biological activity of the compound. For instance, variations in substituents on the pyridine ring have been shown to enhance antimicrobial potency while maintaining low cytotoxicity .

Future Directions

Given its multifaceted biological activities, further research is warranted to explore:

- In vivo efficacy : Understanding how this compound performs in live models will be crucial for potential therapeutic applications.

- Mechanistic studies : Detailed investigations into the molecular pathways affected by this compound could unveil new therapeutic targets.

- Formulation development : Optimizing delivery methods could enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride, and how can researchers optimize coupling efficiency?

- Methodological Answer : The compound is typically synthesized via condensation of a brominated pyridine derivative with tert-butyl carbamate under coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to carbamate) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Reaction progress is monitored by TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR (300 MHz, CDCl₃) to confirm pyridinyl proton signals (δ 8.2–8.5 ppm for brominated pyridine) and tert-butyl group (δ 1.4 ppm, singlet).

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks ([M+H]⁺ calculated for C₁₀H₁₃BrN₂O₂·HCl: ~333.0).

- HPLC : Reverse-phase C18 column (ACN/water with 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Despite low acute toxicity (GHS Category 5), wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of fine particulates. Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow vapor diffusion (ether into dichloromethane solution) promotes single-crystal growth. SHELX suite (SHELXD for phasing, SHELXL for refinement) resolves heavy atom (Br) positions. Hydrogen atoms are added geometrically, and thermal parameters refined isotropically. Note: Twinning or disorder in the tert-butyl group may require restraints (ISOR/SADI commands in SHELXL) .

Q. What strategies stabilize the tert-butyl carbamate group during multi-step synthesis involving acidic/basic conditions?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is acid-labile. Avoid prolonged exposure to TFA or HCl; use mild deprotection (e.g., 20% TFA in DCM for 30 min). For basic conditions (e.g., Suzuki coupling), protect the carbamate with a temporary silyl group (TBSCl, imidazole catalyst) to prevent cleavage .

Q. How can mechanistic studies resolve contradictions in reaction pathways for bromine substitution on the pyridine ring?

- Methodological Answer : Use isotopic labeling (e.g., ⁸¹Br NMR) to track substitution regioselectivity. DFT calculations (Gaussian 16, B3LYP/6-31G*) model transition states for SNAr (nucleophilic aromatic substitution) vs. radical pathways. Experimental validation via radical traps (TEMPO) or kinetic isotope effects (KIE) distinguishes mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.